

Technical Support Center: Production of Auger Electron Emitter Platinum-195m

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Platinum-195**

Cat. No.: **B083798**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Auger electron emitter **Platinum-195m** (^{195m}Pt).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing ^{195m}Pt ?

A1: **Platinum-195m** can be produced through two primary methods: reactor-based production and cyclotron-based production.[1][2]

- Reactor-based production: This typically involves the neutron irradiation of a target material. The two main reactor routes are:
 - Direct production via the $^{194}\text{Pt}(n,\gamma)^{195m}\text{Pt}$ reaction using a highly enriched ^{194}Pt target.[1][3]
 - Indirect production via double-neutron capture on an enriched ^{193}Ir target, following the pathway $^{193}\text{Ir}(n,\gamma)^{194}\text{Ir}(n,\gamma)^{195m}\text{Ir}(\beta^-) \rightarrow ^{195m}\text{Pt}$.[1][4]
- Cyclotron-based production: This method involves bombarding a target with high-energy alpha particles. The most studied reaction is $^{192}\text{Os}(\alpha,n)^{195m}\text{Pt}$ using an enriched ^{192}Os target. [1][5]

Q2: Why is the production of high-specific-activity ^{195m}Pt so challenging?

A2: The production of ^{195m}Pt with high specific activity is difficult due to several factors, making it a significant bottleneck for its application in targeted Auger therapy.[\[1\]](#) Key challenges include:

- Low Production Yields: Both reactor and cyclotron methods often result in low production yields of ^{195m}Pt .[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Need for Highly Enriched and Expensive Target Materials: Efficient production requires highly enriched and costly target materials such as ^{194}Pt , ^{193}Ir , or ^{192}Os .[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Complex and Inefficient Chemical Separation: Separating the microscopic quantities of ^{195m}Pt from the macroscopic, and often chemically inert, target material (like iridium) is a significant hurdle.[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Generation of Radioactive Byproducts: The irradiation process often produces significant quantities of long-lived radioactive byproducts, such as ^{192}Ir , which complicates handling, transport, and purification.[\[4\]](#)
- Insufficient Nuclear Data: For some production routes, particularly the double-neutron capture on iridium, there is a lack of precise nuclear cross-section data, making it difficult to predict and optimize production yields.[\[1\]](#)[\[2\]](#)

Q3: What are the typical specific activities and yields I can expect?

A3: The achievable specific activities and yields for ^{195m}Pt production are generally low and vary significantly depending on the production method and experimental conditions. Below is a summary of reported values.

Production Route	Target Material	Reported Yield	Reported Specific Activity	Reference
$^{194}\text{Pt}(\text{n},\gamma)^{195\text{m}}\text{Pt}$	Enriched ^{194}Pt	-	~15 MBq/mg	[3]
$^{194}\text{Pt}(\text{n},\gamma)^{195\text{m}}\text{Pt}$	Enriched ^{194}Pt	-	15.9 ± 2.5 MBq/mg	[8][9]
$^{194}\text{Pt}(\text{n},\gamma)^{195\text{m}}\text{Pt}$	Enriched ^{194}Pt	-	33 MBq/mg	[10]
$^{193}\text{Ir}(\text{n},\gamma)^{195\text{m}}\text{Pt}$	Enriched ^{193}Ir	>273 mCi/mg ^{193}Ir	>72 mCi/mg Pt	[4]
$^{192}\text{Os}(\alpha,\text{n})^{195\text{m}}\text{Pt}$	Enriched ^{192}Os	0.013 MBq/ μAh	Higher by two orders of magnitude than reactor production	[5]
$^{192}\text{Os}(\alpha,\text{n})^{195\text{m}}\text{Pt}$	Enriched ^{192}Os	~0.06 MBq/ μAh	-	[6]

Q4: What are the main radiochemical impurities I should be aware of?

A4: The primary radiochemical impurity of concern, especially in the reactor production using an iridium target, is Iridium-192 (^{192}Ir).[\[4\]](#) This byproduct has a long half-life and emits high-energy gamma radiation, posing significant challenges for radiation protection and purification of the final $^{195\text{m}}\text{Pt}$ product. Other potential impurities can include other radioisotopes of platinum and gold, depending on the target composition and irradiation conditions.[\[4\]\[7\]](#)

Troubleshooting Guides

Issue 1: Low $^{195\text{m}}\text{Pt}$ Yield in Reactor Production

Symptoms:

- The final activity of $^{195\text{m}}\text{Pt}$ is significantly lower than theoretical calculations.
- Poor separation efficiency during post-irradiation processing.

Possible Causes and Solutions:

Cause	Troubleshooting Steps
Inadequate Neutron Flux	Verify the neutron flux characteristics of the irradiation position in the reactor. For the ^{193}Ir double-neutron capture route, a high thermal neutron flux ($>10^{14} \text{ n/cm}^2/\text{s}$) is crucial. ^[1] Consider using a higher flux position if available.
Incorrect Irradiation Time	Optimize the irradiation time based on the half-life of $^{195\text{m}}\text{Pt}$ (approx. 4.02 days) and the saturation of byproduct activities. ^[4] Prolonged irradiation may not significantly increase the $^{195\text{m}}\text{Pt}$ yield but will increase the amount of long-lived impurities like ^{192}Ir .
Inefficient Target Dissolution	Iridium metal is highly resistant to dissolution. ^[1] ^[4] Ensure complete dissolution of the target material. For iridium targets, dissolution in aqua regia under high pressure and temperature (e.g., in a pressure bomb at $>210^\circ\text{C}$) is required. ^[4] Incomplete dissolution will trap the $^{195\text{m}}\text{Pt}$ within the solid iridium matrix.
Losses During Chemical Separation	The separation of microscopic amounts of platinum from macroscopic iridium is challenging. ^[4] Use a validated and efficient separation method like cation exchange chromatography. ^[4] Monitor each step of the separation process using gamma-ray spectroscopy to identify and minimize losses. ^[4]

Issue 2: Low Specific Activity of $^{195\text{m}}\text{Pt}$

Symptoms:

- The final product contains a high amount of stable platinum carrier.

- The radiolabeling efficiency of biomolecules is poor.

Possible Causes and Solutions:

Cause	Troubleshooting Steps
Use of Natural Platinum Target	For the $^{194}\text{Pt}(n,\gamma)$ reaction, using natural platinum will result in very low specific activity due to the low natural abundance of ^{194}Pt . Use of highly enriched (>95%) ^{194}Pt is essential.[3][8]
Contamination with Stable Platinum	Ensure all labware and reagents used during processing are free from stable platinum contamination.
Production Route Limitations	Reactor production via the $^{194}\text{Pt}(n,\gamma)$ route inherently produces carrier-added ^{195m}Pt . For higher specific activity, consider the cyclotron-based $^{192}\text{Os}(\alpha,n)^{195m}\text{Pt}$ route, which can produce ^{195m}Pt with a specific activity two orders of magnitude higher than reactor methods.[5]

Issue 3: High Levels of ^{192}Ir Impurity

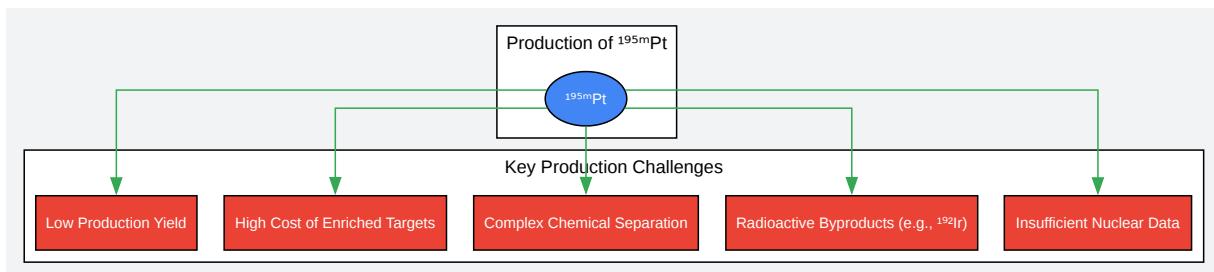
Symptoms:

- Gamma spectroscopy of the final product shows significant peaks corresponding to ^{192}Ir .
- High radiation dose rates from the final product, complicating handling.

Possible Causes and Solutions:

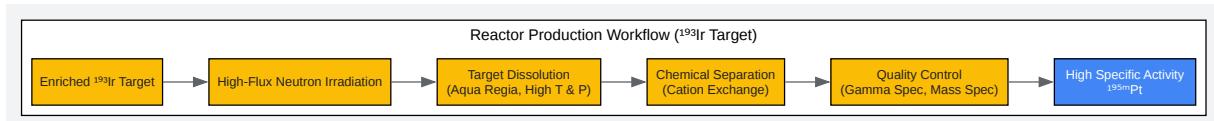
Cause	Troubleshooting Steps
Inefficient Chemical Separation	The chemical separation of platinum from iridium must be highly efficient. Cation exchange chromatography has been shown to be an effective method. ^[4] Multiple purification cycles may be necessary to achieve the desired radiochemical purity.
Suboptimal Irradiation Strategy	While a high neutron flux is needed, excessively long irradiation times will lead to a higher buildup of ¹⁹² Ir relative to ^{195m} Pt. Optimize the irradiation duration to balance the yield of ^{195m} Pt and the production of ¹⁹² Ir. ^[4]

Experimental Protocols


Detailed Methodology for ^{195m}Pt Production via Double-Neutron Capture on ¹⁹³Ir Target

This protocol is based on methodologies described for the production of high-specific-activity ^{195m}Pt.^[4]

- Target Preparation:
 - Use highly enriched (>90%) ¹⁹³Ir metal powder.
 - Load a precisely weighed amount of the ¹⁹³Ir powder (e.g., 5-100 mg) into a high-purity quartz ampoule.
 - Hermetically seal the ampoule under an inert atmosphere (e.g., Helium).
 - Place the sealed quartz ampoule into an aluminum irradiation vessel (a "rabbit") and seal it by welding. Perform a leak test.
- Irradiation:
 - Irradiate the target assembly in a high-flux nuclear reactor (e.g., ORNL HFIR) with a thermal neutron flux of >10¹⁴ n/cm²/s.


- The irradiation time can range from 24 hours to 10 days, depending on the desired yield and acceptable byproduct levels.
- Target Dissolution (in a hot cell):
 - Following irradiation and a suitable cooling period, transfer the irradiated iridium powder to a pressure bomb with an inert liner.
 - Add aqua regia (a mixture of nitric acid and hydrochloric acid) to the bomb.
 - Heat the sealed bomb for at least one hour at a temperature of at least 210°C (e.g., 220°C) to ensure complete dissolution of the iridium metal.
- Chemical Separation (Cation Exchange Chromatography):
 - Prepare a cation exchange column (e.g., using Dowex-50 resin).
 - Condition the column with a solution of HCl (0.1-3 M) and thiourea (0.05-1 M).
 - Dissolve the residue from the dissolution step in a suitable mobile phase.
 - Load the solution onto the conditioned cation exchange column.
 - Elute the column. The platinum will form a stable complex that passes through the column, while iridium will be retained by the resin.
 - Collect the platinum-containing fraction.
- Quality Control:
 - Use gamma-ray spectroscopy to determine the radionuclidic purity and identify any impurities such as ^{192}Ir and ^{199}Au .
 - Measure the final activity of $^{195\text{m}}\text{Pt}$.
 - Perform mass spectrometry to determine the total platinum mass and calculate the specific activity.

Visualizations

[Click to download full resolution via product page](#)

Caption: Key challenges in the production of **Platinum-195m**.

[Click to download full resolution via product page](#)

Caption: Workflow for the reactor-based production of ^{195m}Pt .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Publishers Panel [bamsjournal.com]
- 2. bamsjournal.com [bamsjournal.com]

- 3. Radiotoxicity of Platinum-195m-Labeled trans-Platinum (II) in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2004015718A1 - Method of preparing high specific activity platinum-195m - Google Patents [patents.google.com]
- 5. Production of the therapeutic radionuclides 193mPt and 195mPt with high specific activity via alpha-particle-induced reactions on 192Os - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publishers Panel [bamsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of high specific activity (195m) Pt-cisplatin at South African Nuclear Energy Corporation for Phase 0 clinical trials in healthy individual subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of high specific activity Pt-195m-cisplatin at South African Nuclear Energy Corporation for phase 0 clinical trials in healthy individual subjects [apo.ansto.gov.au]
- 10. Preclinical imaging characteristics and quantification of Platinum-195m SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Production of Auger Electron Emitter Platinum-195m]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083798#production-challenges-of-auger-electron-emitter-platinum-195m>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com